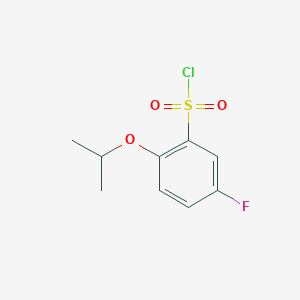

5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Description

5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (CAS: EN300-275332) is a sulfonyl chloride derivative characterized by a fluorine atom at the 5-position and an isopropyloxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₁₀ClFO₃S, with a molecular weight of 252.69 g/mol . This compound is primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide functionalities in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

5-fluoro-2-propan-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO3S/c1-6(2)14-8-4-3-7(11)5-9(8)15(10,12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPQORTYFWWSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216147-31-7 | |

| Record name | 5-fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-fluoro-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Fluorides: Formed by reduction reactions.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. The resulting sulfonamide derivatives can be used to study enzyme inhibition and protein-protein interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines and thiols, to form stable sulfonamide and sulfonate linkages. This covalent modification can alter the activity and function of the target molecules, making it useful in enzyme inhibition studies and the development of bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Sulfonyl chlorides with varying substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications. Below is a comparative analysis:

Table 1: Key Properties of 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl Chloride and Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| This compound | Fluoro (5-), isopropyloxy (2-) | 252.69 | Bulky isopropyloxy group; moderate reactivity | |

| 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride | Fluoro (5-), methoxy (2-) | ~220.63* | Smaller methoxy group; higher reactivity | |

| 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride | Chloro (5-), methoxy (2-), methylcarbamoyl (3-) | - | Enhanced solubility due to polar carbamoyl group | |

| 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride | Fluoro (5-), trifluoromethoxy (2-) | 278.61 | Strong electron-withdrawing CF₃O group; high reactivity | |

| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | Bromo (5-), cyano (2-) | 280.53 | Electron-withdrawing cyano group; extreme reactivity |

*Calculated based on molecular formula C₇H₆ClFO₃S.

Reactivity Trends

- The isopropyloxy group in the target compound is mildly electron-donating due to its alkoxy nature, reducing the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing substituents (e.g., trifluoromethoxy or cyano groups) .

- Compounds like 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CF₃O substituent) exhibit heightened reactivity in nucleophilic substitution reactions due to the strong electron-withdrawing effect of the trifluoromethoxy group .

- The bulky isopropyloxy group in the target compound may hinder nucleophilic attack at the sulfur center, making it less reactive than smaller analogs like the methoxy derivative () .

Electron-Donating vs. Electron-Withdrawing Groups :

Steric Effects :

Biological Activity

5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (CAS Number: 1216147-31-7) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of the fluorine atom enhances its electrophilic character, potentially influencing its biological interactions.

Biological Activity

1. Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. A study demonstrated that similar sulfonyl compounds inhibited the growth of Gram-positive and Gram-negative bacteria, hinting at a possible broad-spectrum antimicrobial activity for this compound .

2. Enzyme Inhibition

Sulfonyl chlorides are often used as enzyme inhibitors. Specifically, they can inhibit serine proteases and matrix metalloproteinases (MMPs), which are involved in various pathological processes, including cancer metastasis and tissue remodeling. The compound has shown promise in inhibiting MMP-9, which plays a crucial role in tumor progression .

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer types, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various sulfonyl chlorides, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts, indicating effective antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Inhibition of MMPs

A series of experiments were conducted to assess the inhibitory effects of this compound on MMPs, particularly MMP-9. The compound demonstrated IC50 values comparable to established inhibitors, indicating strong potential for therapeutic applications in cancer treatment .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Enzyme Inhibition | Inhibits MMP-9; potential applications in cancer therapy |

| Cytotoxicity | Selective cytotoxicity observed in cancer cell lines |

Q & A

Q. What are the standard synthetic routes for 5-fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, and how is purity optimized?

The compound is typically synthesized via sulfonation of a fluorinated aromatic precursor. A common approach involves:

Sulfonation : Reacting 5-fluoro-2-(propan-2-yloxy)benzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate.

Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Purity (>95%) is achieved through vacuum distillation or recrystallization using non-polar solvents (e.g., hexane) .

Q. What analytical techniques are critical for characterizing this compound?

Q. How does the reactivity of this sulfonyl chloride compare to other benzenesulfonyl derivatives?

The electron-withdrawing fluorine and isopropyloxy groups enhance electrophilicity at the sulfur center, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. Reactivity can be quantified via kinetic studies in nucleophilic substitution reactions .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (Ar/N₂) at –20°C in amber glass vials. Moisture exposure leads to hydrolysis to the sulfonic acid, detectable via IR (loss of S=O stretching at 1370 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling assist in predicting reaction pathways for sulfonamide formation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in nucleophilic attacks. For example, amine attack at the sulfonyl sulfur proceeds via a trigonal bipyramidal intermediate, with activation energies ~15–20 kcal/mol .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

Q. How are side reactions minimized during large-scale synthesis?

Q. What mechanistic insights explain solvent effects on sulfonation efficiency?

Polar aprotic solvents (e.g., DCM) stabilize the sulfonic acid intermediate, improving yields. In contrast, protic solvents (e.g., MeOH) accelerate hydrolysis. Solvent dielectric constants correlate with reaction rates (e.g., ε > 10 favors sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.